1,4-Dibromo-2,3,5,6-tetrachlorobenzene
CAS No.: 13074-99-2
Cat. No.: VC16069018
Molecular Formula: C6Br2Cl4
Molecular Weight: 373.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13074-99-2 |
|---|---|
| Molecular Formula | C6Br2Cl4 |
| Molecular Weight | 373.7 g/mol |
| IUPAC Name | 1,4-dibromo-2,3,5,6-tetrachlorobenzene |
| Standard InChI | InChI=1S/C6Br2Cl4/c7-1-3(9)5(11)2(8)6(12)4(1)10 |
| Standard InChI Key | DDBHFNKBELOPJO-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(C(=C(C(=C1Br)Cl)Cl)Br)Cl)Cl |
Introduction
Structural and Physical Properties
Molecular Architecture
The compound features a benzene ring with bromine atoms at the 1 and 4 positions and chlorine atoms at the 2, 3, 5, and 6 positions. This substitution pattern creates a symmetrical structure, which influences its crystallinity and intermolecular interactions.
Table 1: Comparative Physical Properties of Halogenated Benzenes
The higher molecular weight and halogen content of 1,4-dibromo-2,3,5,6-tetrachlorobenzene compared to its tetrachloro analog suggest increased density and thermal stability .
Synthesis Methods
Electrophilic Aromatic Substitution
Synthesis likely involves sequential halogenation steps:
-
Chlorination: Tetrachlorobenzene intermediates (e.g., 1,2,4,5-tetrachlorobenzene ) serve as precursors.
-
Bromination: Bromine introduction at remaining positions using catalysts like FeBr₃ or AlCl₃ under controlled temperatures (40–60°C) .
Key Challenges:
-
Regioselectivity: Ensuring bromine adds exclusively to the 1 and 4 positions requires steric and electronic control.
-
Purification: Separation from isomers (e.g., 1,3-dibromo derivatives) necessitates fractional crystallization or chromatography .
Chemical Reactivity
Nucleophilic Aromatic Substitution
The electron-withdrawing effects of chlorine and bromine activate the ring for nucleophilic attacks. For example:
Methanol or ethanol solvents facilitate such reactions at elevated temperatures (80–100°C) .
Cross-Coupling Reactions
The compound may participate in Suzuki-Miyaura or Stille couplings, enabling the synthesis of biaryl structures. For instance:
These reactions are critical in pharmaceutical and materials chemistry .
Applications and Industrial Relevance
Electronic Materials
The electron-deficient aromatic system could be exploited in organic semiconductors or charge-transfer complexes, though no direct studies confirm this .
Future Research Directions
-
Synthetic Optimization: Developing catalytic systems for regioselective bromination.
-
Environmental Monitoring: Tracking persistence and transformation products in soil/water systems.
-
Material Science: Exploring applications in organic electronics or metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume